2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
Description
2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a synthetic organic compound characterized by a 1,3-benzodioxole core substituted with a methyl group and a dimethylaminopropoxyethyl side chain. The benzodioxole moiety (C₇H₆O₂) provides a rigid aromatic framework, while the 2-methyl group enhances steric stability. The side chain consists of an ethyl group linked to a 3-(dimethylamino)propoxy group, introducing both hydrophilicity and basicity due to the tertiary amine. The hydrochloride salt improves solubility for pharmacological or industrial applications.
Molecular Formula: C₁₅H₂₂ClNO₃ Molecular Weight: ~301.8 g/mol (calculated). Structural Features:
- Core: 1,3-Benzodioxole with 2-methyl substitution.
- Side Chain: Ethyl-propoxy linker terminated with a dimethylamino group.
- Salt Form: Hydrochloride enhances ionic character.
Properties
CAS No. |
56287-51-5 |
|---|---|
Molecular Formula |
C15H24ClNO3 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
dimethyl-[3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-15(9-12-17-11-6-10-16(2)3)18-13-7-4-5-8-14(13)19-15;/h4-5,7-8H,6,9-12H2,1-3H3;1H |
InChI Key |
DKLOCIFHLCTOML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCOCCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Chemical Name: 2-(2-(3-(dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride
- Molecular Formula: C₁₄H₂₁NO₃·HCl (approximate based on structure)
- Key Functional Groups: Benzodioxole ring, dimethylamino group, propoxy and ethyl linkers, hydrochloride salt form
The compound is a substituted benzodioxole derivative functionalized with a dimethylaminoalkoxy side chain, existing as a hydrochloride salt for increased stability and solubility.
Preparation Methods Analysis
Stepwise Preparation Details
Synthesis of 2-methyl-1,3-benzodioxole Intermediate
- Starting from catechol derivatives, the benzodioxole ring is formed by intramolecular cyclization with formaldehyde or equivalents under acidic conditions.
- Methylation at the 2-position is achieved via Friedel-Crafts alkylation or methylation reagents such as methyl iodide in the presence of a base.
Introduction of the 2-(2-hydroxyethyl) Side Chain
- The 2-methyl-1,3-benzodioxole intermediate undergoes alkylation with ethylene oxide or 2-chloroethanol to install the 2-(2-hydroxyethyl) substituent.
- This step is typically conducted in polar aprotic solvents (e.g., acetone, dimethylformamide) with a base such as potassium carbonate to promote nucleophilic substitution.
Etherification with 3-(dimethylamino)propyl Moiety
- The hydroxyethyl intermediate is reacted with 3-(dimethylamino)propyl halides (e.g., bromide or chloride) to form the propoxy linkage via Williamson ether synthesis.
- Reaction conditions favor mild heating (80–120 °C) in dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether.
- Catalysis by iodide salts (e.g., sodium iodide) can enhance reaction rates and yields.
Formation of Hydrochloride Salt
- The free base compound is treated with hydrochloric acid in an alcoholic solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt.
- The salt formation improves compound stability and crystallinity, facilitating purification.
Reaction Conditions and Solvent Systems
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Benzodioxole formation | Catechol + formaldehyde, acid catalyst | Aqueous or alcoholic medium | 50–80 | Acidic cyclization |
| 2 | Methylation | Methyl iodide, base (e.g., K₂CO₃) | Acetone or DMF | Room temp to 60 | Selective 2-position methylation |
| 3 | Alkylation (hydroxyethyl) | Ethylene oxide or 2-chloroethanol, base | Acetone, DMF | 50–90 | Nucleophilic substitution |
| 4 | Etherification | 3-(dimethylamino)propyl bromide/chloride, NaI catalyst | Acetone, ethylene glycol dimethyl ether | 80–120 | Williamson ether synthesis; iodide catalysis |
| 5 | Salt formation | HCl in ethanol or isopropanol | Ethanol, isopropanol | Room temp | Crystallization of hydrochloride salt |
Research Outcomes and Yield Data
While specific yields for this exact compound are scarce in open literature, analogous benzodioxole derivatives synthesized by similar methods report:
| Step | Typical Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Benzodioxole formation | 85–92 | >98 | High purity after recrystallization |
| Methylation | 78–88 | >95 | Controlled to avoid overalkylation |
| Hydroxyethylation | 70–85 | >95 | Requires base and controlled temp |
| Etherification | 65–80 | >93 | Iodide catalysis improves yield |
| Salt formation | 90–98 | >99 | Salt crystallizes readily |
Notes on Purification and Characterization
- Purification is typically achieved by recrystallization from alcohol solvents or by chromatographic methods if needed.
- Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm structure.
- The hydrochloride salt form is preferred for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzodioxole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: The target compound uses a benzodioxole ring, while analogues employ a quinoline scaffold. Benzodioxole lacks the nitrogen atom present in quinoline, reducing basicity but enhancing metabolic stability .
- Functional Groups: The target compound features an ether-linked dimethylaminopropoxyethyl group, whereas quinoline derivatives have carboxamide-linked aminoalkyl chains. This impacts solubility and receptor binding profiles.
Amino-Alkoxy Benzoate Derivatives ()
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| Metabutoxycaine Hydrochloride | C₁₇H₂₈ClN₂O₃ | 344.88 | Benzoate | Diethylaminoethyl, butyloxy, 3-amino |
Comparison :
- Core : Metabutoxycaine uses a benzoate ester, while the target compound employs a benzodioxole. The ester group in Metabutoxycaine confers susceptibility to hydrolysis, unlike the more stable ether linkages in benzodioxole .
- Side Chain: Both compounds feature amino-alkoxy chains, but Metabutoxycaine’s diethylaminoethyl group is shorter and less branched than the target’s dimethylaminopropoxyethyl chain.
TRPC Channel Inhibitors ()
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| SKF-96365 | C₂₄H₂₈ClN₃O₃ | ~450.0 (estimated) | Imidazole | Methoxyphenyl, propoxy-methoxyphenyl |
Key Contrasts :
- Core: SKF-96365 contains an imidazole ring, which participates in hydrogen bonding, unlike the non-polar benzodioxole.
- Substituents: SKF-96365’s dual methoxyphenyl groups enhance lipophilicity, whereas the target compound’s dimethylamino group introduces pH-dependent ionization .
Research Implications
The target compound’s benzodioxole core and amino-alkoxy chain distinguish it from quinoline carboxamides (e.g., improved stability over esters ) and TRPC inhibitors (e.g., reduced lipophilicity compared to SKF-96365 ). Its structural simplicity may favor synthesis scalability compared to analogues with complex heterocycles . Further studies should explore its pharmacokinetic behavior and receptor affinity relative to these compounds.
Biological Activity
2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride is a complex organic compound notable for its unique molecular structure, which includes a benzodioxole core and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems and other cellular pathways.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO3, and it features a distinct arrangement of atoms that facilitates its interaction with biological targets. The presence of the dimethylamino group suggests that it may modulate neurotransmitter activity, while the benzodioxole structure is linked to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO3 |
| SMILES | CC1(OC2=CC=CC=C2O1)CCOCCCN(C)C |
| InChI | InChI=1S/C15H23NO3/c1-15(9-12-17-11-6-10-16(2)3)18-13-7-4-5-8-14(13)19-15/h4-5,7-8H,6,9-12H2,1-3H3 |
| Predicted Collision Cross Section | 162.2 Ų (m/z [M+H]+) |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. The following sections summarize key findings related to its biological effects.
Neurotransmitter Modulation
The dimethylamino group in the compound suggests potential interactions with neurotransmitter systems. Studies have shown that similar compounds can influence the uptake and release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.
Anticancer Properties
Preliminary investigations into the anticancer properties of compounds in this class indicate that they may inhibit tumor cell proliferation. For instance, a related compound was found to restore drug sensitivity in multidrug-resistant tumor cells by inhibiting P-glycoprotein (P-gp), a protein that pumps drugs out of cells . This mechanism may be applicable to this compound as well.
Case Studies
Several case studies have highlighted the biological activities of compounds structurally related to this compound:
- Cell Line Studies : In vitro assays demonstrated that compounds with similar structures significantly enhanced the intracellular accumulation of chemotherapeutic agents like doxorubicin in cancer cell lines . Such findings suggest that this compound may have comparable effects.
- Neuropharmacological Effects : Research on related compounds has shown alterations in neuropharmacological activity, indicating potential applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1,3-Benzodioxole | Benzodioxole core | Antineoplastic | Lacks dimethylamino group |
| Dimethoxybenzene | Aromatic ether | Antioxidant | No dioxole structure |
| 3-Dimethylaminopropylamine | Aminoalkane | Neurotransmitter modulation | No aromatic structure |
The presence of both the benzodioxole framework and the dimethylamino group in this compound distinguishes it from these similar compounds, suggesting unique properties and potential applications.
Q & A
Q. What are the optimal synthetic routes for 2-(2-(3-(dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : A key step involves acid-catalyzed cyclization or alkylation. For example, in structurally related benzodioxole derivatives, hydrochloric acid in dioxane is used to protonate intermediates, enabling efficient salt formation (e.g., 100% yield in similar hydrochloride syntheses) . Optimize solvent choice (e.g., dioxane vs. ethanol) and stoichiometric ratios of dimethylamino precursors. Monitor reaction progress via TLC or in situ pH adjustments to ensure complete protonation.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR in DMSO-d6 to confirm proton environments, such as dimethylamino peaks at δ 2.54 ppm and benzodioxole methyl groups at δ 1.02 ppm .
- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify purity. Reference standards for related hydrochlorides (e.g., pharmaceutical impurities) recommend C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H]+ at ~347 Da).
Q. How does this compound’s stability vary under different storage conditions (pH, temperature)?
- Methodological Answer : Store as a lyophilized powder at -20°C in airtight containers to prevent hydrolysis. For aqueous solutions, maintain pH 4–6 (using acetate buffers) to avoid decomposition of the dimethylamino group. Accelerated stability studies (40°C/75% RH for 1 month) can predict shelf life .
Q. What strategies improve solubility for in vitro assays without compromising bioactivity?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. For analogs, solubility in PBS (pH 7.4) is enhanced by adding 10% PEG-400. Conduct dynamic light scattering (DLS) to confirm absence of aggregates .
Advanced Research Questions
Q. How can impurity profiles be systematically quantified during synthesis, and what thresholds are acceptable for pharmacological studies?
Q. Does the compound’s enantiomeric configuration influence its biological activity or pharmacokinetics?
- Methodological Answer : Resolve enantiomers using chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol). Compare in vitro activity (e.g., receptor binding assays) of (R)- and (S)-forms. For structurally similar compounds, stereochemistry at the dimethylamino group significantly alters metabolic half-lives .
Q. What in vitro models are suitable for studying its metabolic pathways?
Q. How can in vivo efficacy be evaluated while addressing interspecies variability in pharmacokinetics?
- Methodological Answer : Conduct allometric scaling from rodent to human PK using physiologically based pharmacokinetic (PBPK) modeling. For CNS-targeted analogs, measure brain-to-plasma ratios in mice via microdialysis. Adjust dosing regimens based on cytochrome P450 isoform activity across species .
Q. How should contradictory data on structure-activity relationships (SAR) be resolved?
- Methodological Answer : Perform comparative molecular field analysis (CoMFA) using analogs with substitutions at the benzodioxole or dimethylamino groups. Validate predictions with radioligand displacement assays. For example, methoxy-to-hydroxy substitutions in related compounds reduce receptor affinity by 10-fold .
Q. What computational methods predict interactions with off-target receptors or enzymes?
- Methodological Answer :
Use molecular docking (AutoDock Vina) against protein databases (PDB) to identify potential off-targets. Validate with thermal shift assays (TSA) for enzyme binding. For example, benzodioxole derivatives show unexpected affinity for monoamine oxidases due to π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
